

Application Notes: In Vitro Experimental Design with Entinostat-d4

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Compound of Interest

Compound Name: Entinostat-d4

Cat. No.: B15564514

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Introduction

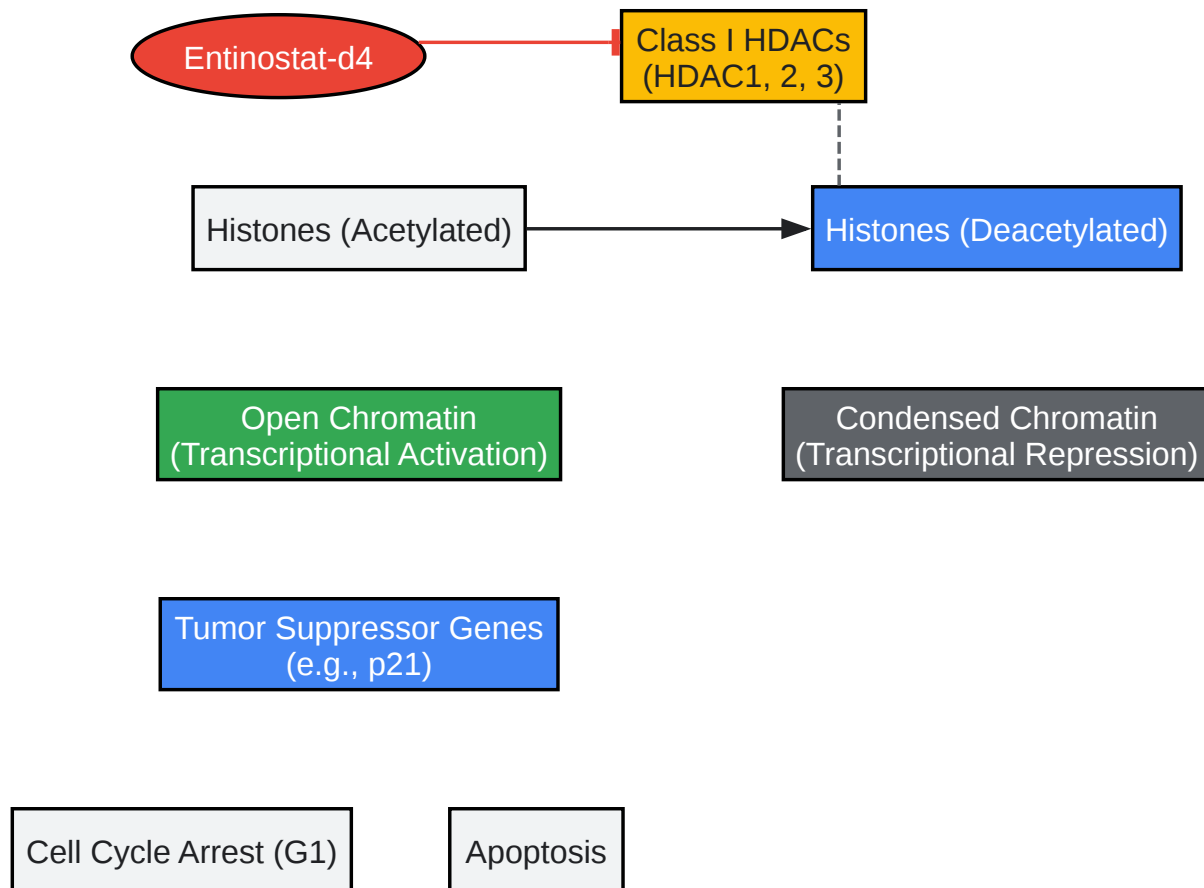
Entinostat is a synthetic benzamide derivative that acts as a potent and selective inhibitor of class I (HDAC1, HDAC2, HDAC3) and class IV (HDAC11) histone deacetylases (HDACs).^{[1][2]} By inhibiting these enzymes, Entinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.^{[2][3]} This epigenetic modulation allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes like p21, which can induce cell cycle arrest, terminal differentiation, and apoptosis in cancer cells. ^[1] **Entinostat-d4** is a deuterated form of Entinostat. For the purposes of assessing biological activity in the in vitro assays described herein, it is expected to exhibit identical mechanistic and potency characteristics to its non-deuterated counterpart. The deuterated form is typically employed as an internal standard in mass spectrometry-based pharmacokinetic analyses.

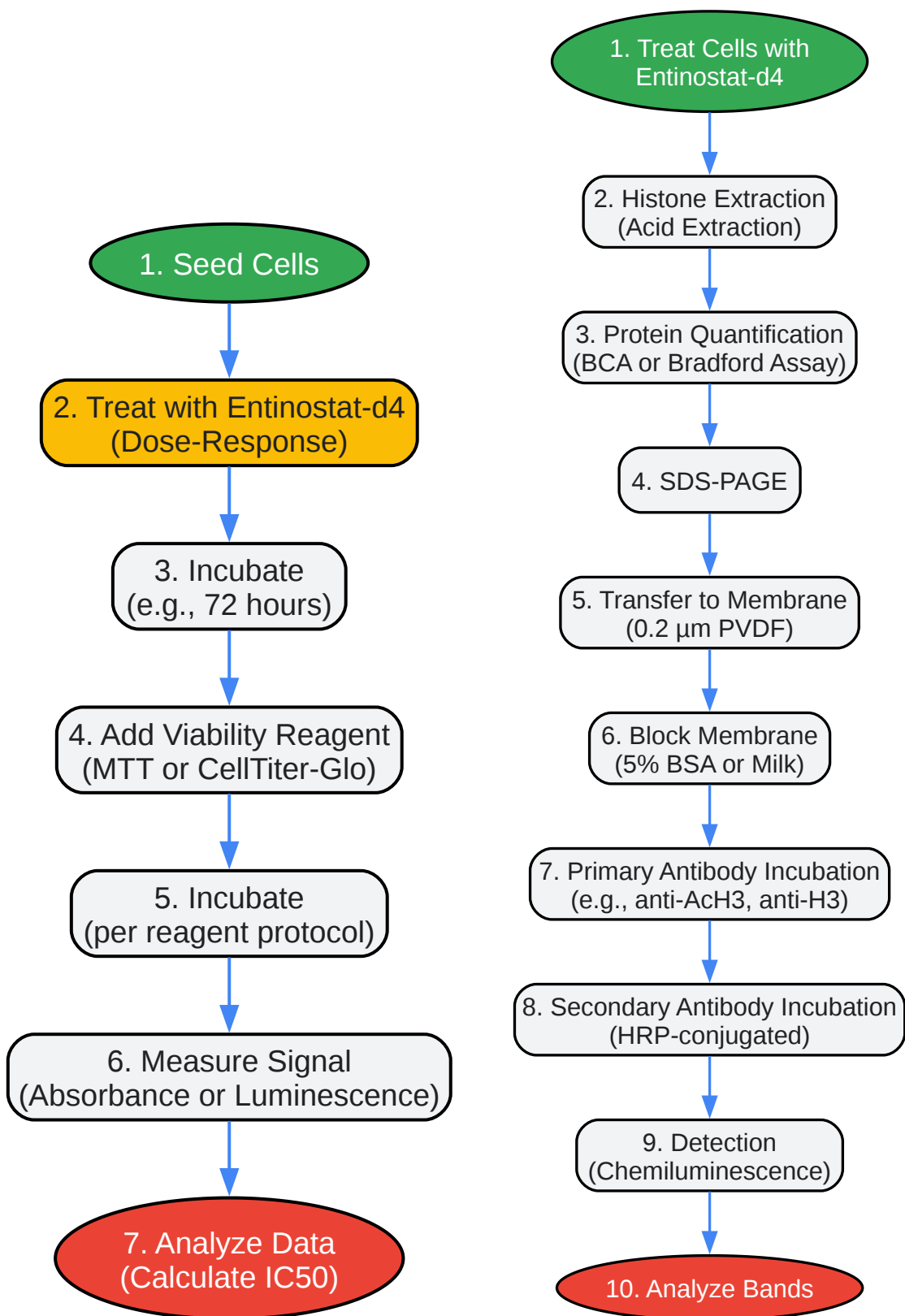
These application notes provide detailed protocols for key in vitro experiments to characterize the biological effects of **Entinostat-d4** on cancer cells.

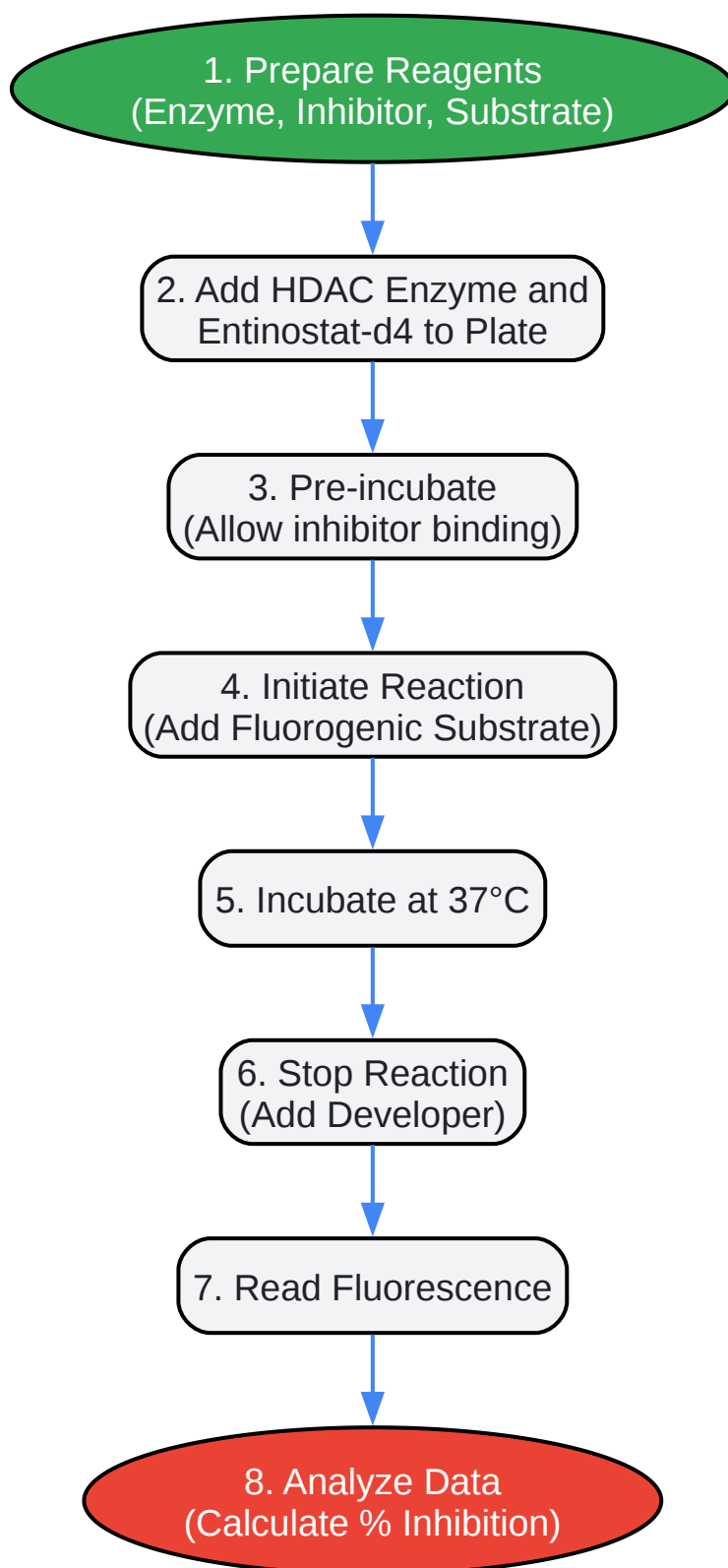
Mechanism of Action: Signaling Pathway

Entinostat exerts its anti-cancer effects by inhibiting class I HDACs. This action prevents the removal of acetyl groups from histone proteins, leading to hyperacetylation. The increased acetylation neutralizes the positive charge of lysine residues on histone tails, weakening their interaction with negatively charged DNA. Consequently, the condensed chromatin (heterochromatin) relaxes into a more open state (euchromatin), making genes accessible to

transcription factors. This process leads to the expression of tumor suppressor genes that govern critical cellular processes such as cell cycle progression and apoptosis.







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References

- 1. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 3. What is Entinostat used for? [synapse.patsnap.com]
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